Eperisone hydrochloride

Übersicht

Beschreibung

Eperisone hydrochloride is an antispasmodic drug that relaxes both skeletal muscles and vascular smooth muscles . It demonstrates a variety of effects such as reduction of myotonia, improvement of circulation, and suppression of the pain reflex . It is not approved for use in the United States, but is available in other countries like India, South Korea, and Bangladesh .

Synthesis Analysis

The synthesis of Eperisone hydrochloride involves making 4’-ethyl propiophenone react with paraformaldehyde and piperidine hydrochloride in an organic solvent . Non-reacted paraformaldehyde is made to react with piperidine hydrochloride by adding ketone compounds into a reaction mixture .

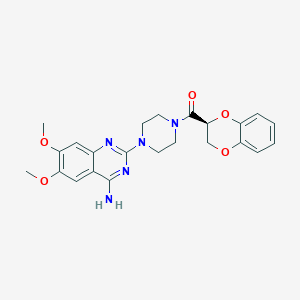

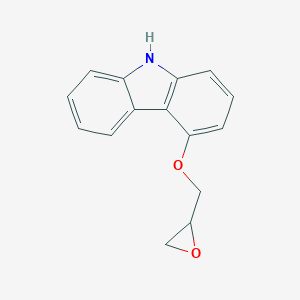

Molecular Structure Analysis

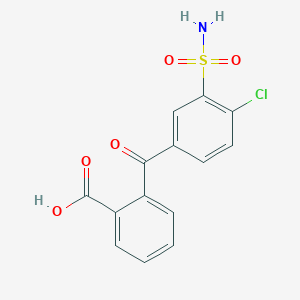

Eperisone hydrochloride has a molecular formula of C17H26ClNO . Its average mass is 295.847 Da and its monoisotopic mass is 295.170288 Da .

Chemical Reactions Analysis

Eperisone hydrochloride has been studied using various analytical methods such as liquid chromatography–electrospray tandem mass spectrometry and reverse phase HPLC . These methods have been used for the determination of Eperisone hydrochloride in human plasma and in tablet dosage forms .

Wissenschaftliche Forschungsanwendungen

Treatment of Cervical Spondylosis : Eperisone hydrochloride has been found effective in reducing pain, stiffness, and other symptoms of cervical spondylosis, showing a clear benefit in a randomized, double-blind, placebo-controlled trial (Bose, 1999).

Management of Low Back Pain : It has been shown to be effective and safe in patients with acute low back pain and spasticity of spinal muscles, comparable in efficacy to other muscle relaxants like thiocolchicoside (Cabitza & Randelli, 2008).

Transdermal Application for Muscle Relaxation : A transdermal patch form of Eperisone was developed to enhance its absorption and provide more potent and longer-lasting muscle relaxant activity compared to oral administration (Yang et al., 2004).

Pharmacokinetics in Humans : A study of the pharmacokinetics of Eperisone in humans showed rapid absorption and elimination, supporting its tolerability and effectiveness in treating low back pain or spastic palsy (Melilli et al., 2011).

Formulation of Extended Release Tablets : Research on the formulation of Eperisone Hydrochloride extended-release matrix tablets showed potential for sustained drug release, improving its therapeutic efficacy (Neelima & Ramana, 2020).

Bioequivalence Studies : A study comparing sugar-coated and film-coated eperisone tablets in healthy subjects confirmed the bioequivalence of these two formulations, indicating flexibility in the administration forms of the drug (Lee et al., 2019).

Interactions with Human Serum Albumin : The interaction between Eperisone Hydrochloride and Human Serum Albumin was studied, providing insights into its pharmacological behavior and binding characteristics (Rabbani et al., 2017).

Adverse Reactions : While generally well-tolerated, cases of hypersensitivity, including anaphylaxis, and dermatological reactions have been reported, emphasizing the need for caution and monitoring (Kim et al., 2013; Balaraddiyavar et al., 2016).

Sympatho-Modulating Effects : A study analyzing the effects of Eperisone Hydrochloride on muscle sympathetic nerve activity in humans showed a sympatho-suppressive action in resting skeletal muscles (Iwase et al., 1992).

Metabolic Pathway Characterization : The metabolic pathway of Eperisone was characterized, revealing its metabolization via oxidation and carbonyl reduction in human liver microsome, predominantly involving CYP2J2 and CYP3A4 enzymes (Yoo et al., 2009).

Safety And Hazards

Eperisone hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Relevant Papers

Several papers have been published on Eperisone hydrochloride. For example, a paper titled “Human pharmacokinetics of the muscle relaxant, eperisone hydrochloride by liquid chromatography–electrospray tandem mass spectrometry” discusses the pharmacokinetics of Eperisone hydrochloride . Another paper titled “Effects of Eperisone Hydrochloride and Non-Steroid Anti-Inflammatory Drugs (NSAIDs) for Acute Non-Specific Back Pain with Muscle Spasm: A Prospective, Open-Label Study” discusses the effects of Eperisone hydrochloride for treating back pain .

Eigenschaften

IUPAC Name |

1-(4-ethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO.ClH/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18;/h7-10,14H,3-6,11-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAXGNCCEYZRII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047844 | |

| Record name | Eperisone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eperisone hydrochloride | |

CAS RN |

56839-43-1 | |

| Record name | Eperisone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56839-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eperisone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056839431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eperisone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPERISONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U38O8U7P6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2,6-Dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B193066.png)